

JTE-907: Application Notes and Protocols for In Vitro Research

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Compound of Interest

Compound Name: Jte-907

Cat. No.: B1673102

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These application notes provide a comprehensive overview of the in vitro experimental use of **JTE-907**, a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2). This document includes detailed protocols for key functional assays, a summary of its pharmacological properties, and visual representations of its signaling pathways and experimental workflows.

Introduction

JTE-907, with the chemical name N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor.[3] As an inverse agonist, **JTE-907** not only blocks the effects of agonists but also reduces the basal, constitutive activity of the CB2 receptor. This property makes it particularly useful for studying the receptor's intrinsic signaling. **JTE-907** has demonstrated anti-inflammatory effects in various models, making it a compound of interest for immunology and drug discovery.[3]

Pharmacological Profile

JTE-907 exhibits high affinity and selectivity for the CB2 receptor over the CB1 receptor. Its binding affinity has been characterized in several species.

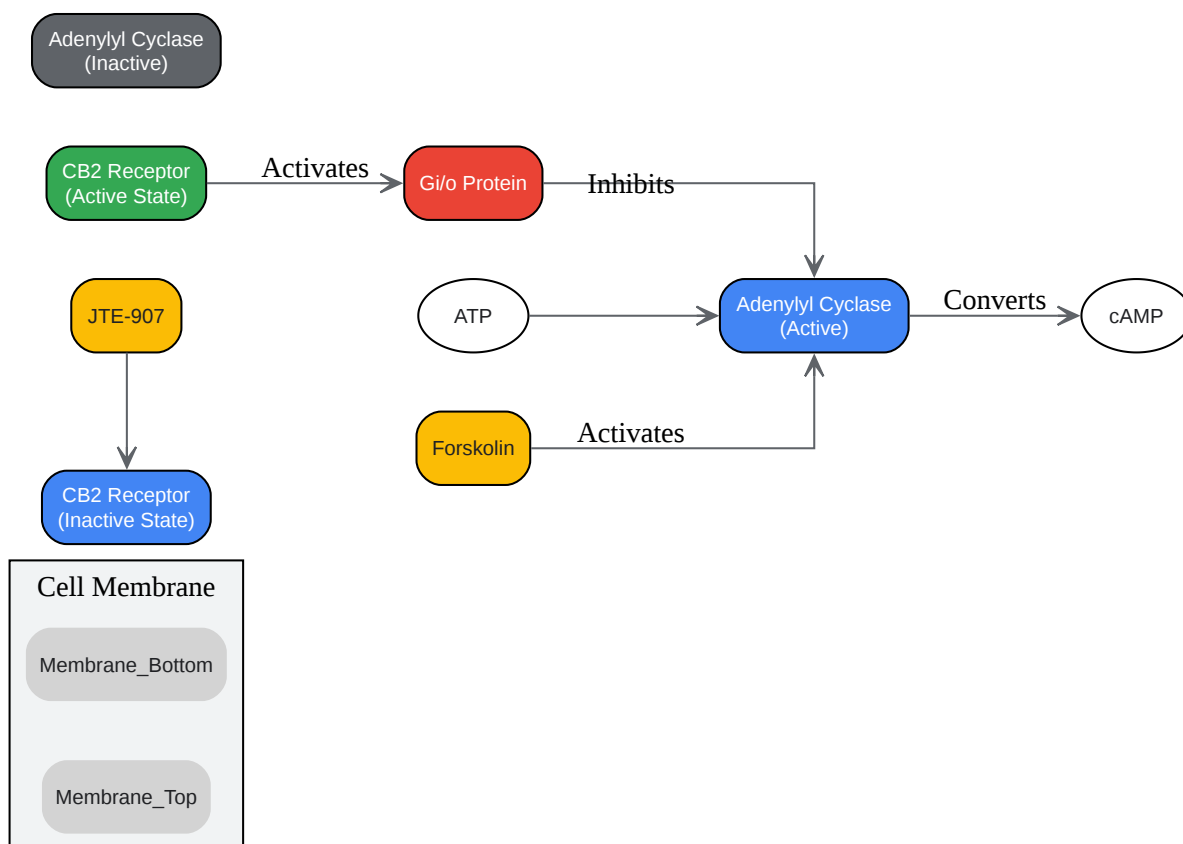
Table 1: Binding Affinity (K_i) and Selectivity of JTE-907

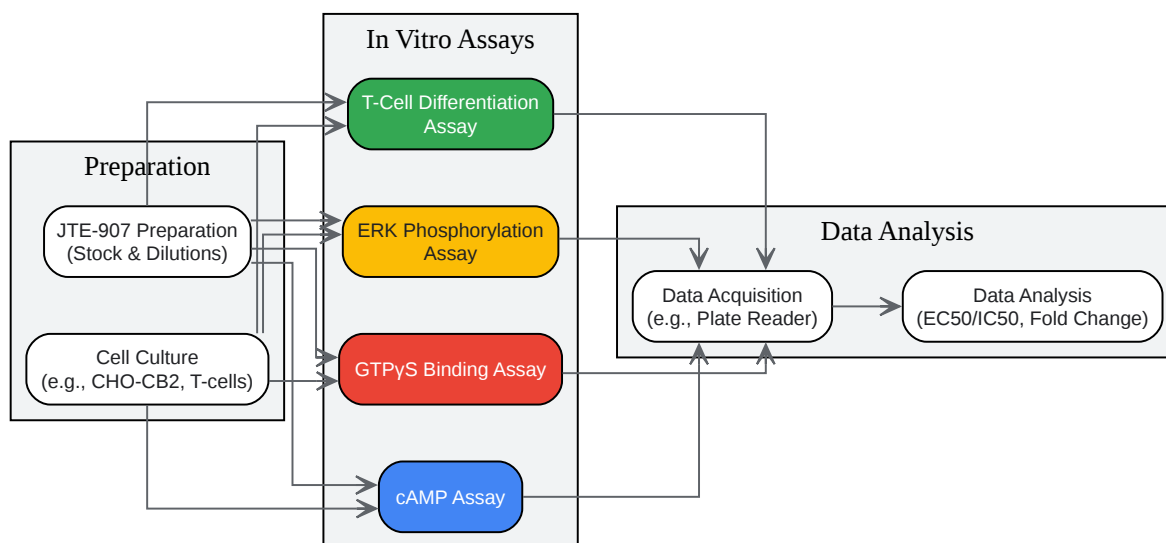
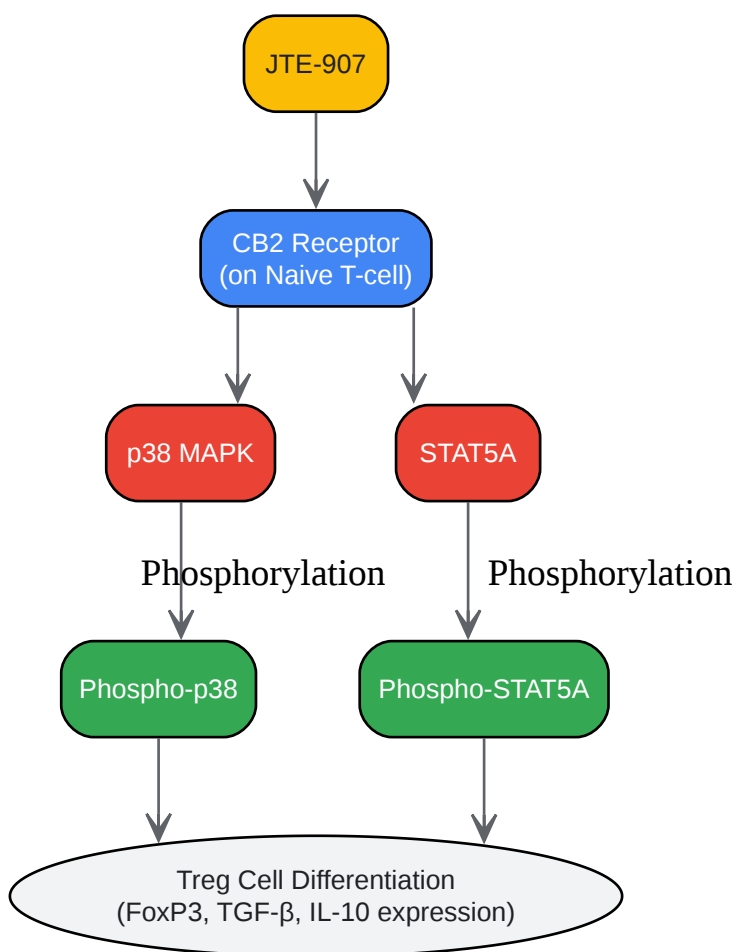
Receptor	Species	Ki (nM)	Selectivity (CB1/CB2 Ratio)	Reference
CB2	Human	35.9	66	[3]
CB2	Mouse	1.55	684	
CB2	Rat	0.38	2760	
CB1	Human	-	-	
CB1	Mouse	-	-	
CB1	Rat	-	-	

Signaling Pathways

As an inverse agonist of the CB2 receptor, which is predominantly coupled to Gi/o proteins, **JTE-907** modulates intracellular signaling pathways, most notably by increasing the levels of cyclic AMP (cAMP) in the presence of an adenylyl cyclase activator like forskolin. This is in contrast to CB2 agonists, which typically inhibit adenylyl cyclase and decrease cAMP levels. Furthermore, **JTE-907** has been shown to influence immune cell differentiation through the phosphorylation of p38 MAPK and STAT5A.

CB2 Receptor Inverse Agonism Signaling





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References

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- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JTE-907: Application Notes and Protocols for In Vitro Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673102#jte-907-experimental-protocol-for-in-vitro-studies]

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